
3-((tert-Butoxycarbonyl)amino)isonicotinic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)isonicotinic acid (CAS: 179024-65-8) is a Boc-protected derivative of 3-aminoisonicotinic acid. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol . Key physical properties include a melting point of 280°C (decomposition) and a boiling point of 399.4±27.0°C at atmospheric pressure . The compound is structurally characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. This Boc group enhances stability during synthetic processes, making the compound valuable in pharmaceutical intermediates and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid typically involves the protection of the amino group of isonicotinic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Amidation Reactions: It can participate in amidation reactions to form amides, especially in the presence of coupling reagents.
Common Reagents and Conditions
Substitution: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc group.
Reduction: Sodium borohydride in an appropriate solvent like ethanol.
Major Products
Free Amine: Obtained by deprotection of the Boc group.
Alcohols: Formed by reduction reactions.
Amides: Resulting from amidation reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. Specifically, derivatives of isonicotinic acid are known to exhibit a range of biological activities, including:
- Antitubercular Activity : Isonicotinic acid derivatives are crucial in the development of anti-tuberculosis drugs. Compounds similar to 3-((tert-Butoxycarbonyl)amino)isonicotinic acid have been investigated for their potential to inhibit Mycobacterium tuberculosis .
- Neurological Applications : There is ongoing research into compounds that modulate neuronal nicotinic acetylcholine receptors (nAChRs). The tert-butoxycarbonyl (Boc) protecting group enhances the compound's pharmacological properties by improving its stability and bioavailability .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its Boc group allows for selective deprotection under mild conditions, facilitating further functionalization. This property is particularly useful in multi-step syntheses where protecting groups are required to prevent unwanted reactions.
In proteomics, this compound is utilized as a reagent for peptide synthesis. The Boc group is commonly used to protect amino groups during peptide coupling reactions, allowing for the formation of complex peptide structures that are essential for studying protein interactions and functions.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
- Study on Antimicrobial Activity : A recent study demonstrated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. The introduction of the Boc group was found to enhance the activity against various bacterial strains .
- Synthesis of Novel Compounds : Researchers have successfully synthesized new derivatives using this compound as a starting material. These compounds showed promising results in preliminary biological assays targeting cancer cells and bacterial infections .
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-((tert-Butoxycarbonyl)amino)isonicotinic acid with structurally or functionally related compounds:
Structural and Functional Analysis
Boc Protection vs. Acylation: The Boc group in this compound provides superior stability under acidic conditions compared to the pivaloyl group in 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid. This makes the Boc variant more suitable for multi-step syntheses . The iodine atom in 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid introduces steric bulk and enhances halogen bonding, which is critical for targeting hydrophobic pockets in enzymes .
Positional Isomerism: 5-tert-Butoxycarbonylamino-2-chloro-nicotinic acid differs in the placement of the Boc group (5-position) and chlorine (2-position), leading to distinct electronic effects.
Backbone Flexibility: Aliphatic derivatives like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid lack the rigid pyridine ring, offering greater conformational flexibility for peptide backbone modifications .
Solubility and Bioavailability: The hydroxyl group in 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid improves aqueous solubility compared to the purely aromatic this compound, making it preferable for formulations requiring high bioavailability .
Cost and Availability
- This compound is priced at ¥7,696.9/10g (Aladdin), while halogenated analogs like 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid are significantly costlier due to complex synthesis .
Biological Activity
3-((tert-Butoxycarbonyl)amino)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which influences its pharmacological properties. This article explores the biological activity of this compound, highlighting its interactions, mechanisms of action, and implications for drug development.
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 197.20 g/mol
- CAS Number : 179024-65-8
The compound exhibits significant solubility characteristics and stability due to the Boc group, which enhances its bioavailability and protects against premature degradation in biological environments.
This compound has been studied for its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Research indicates that it can modulate the activity of enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in the metabolism of nicotinamide derivatives .
- Binding Affinity : Interaction studies have demonstrated that this compound exhibits notable binding affinity to specific receptors and proteins, suggesting its utility in targeted drug design.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of isonicotinic acid can possess antimicrobial activity, potentially making this compound a candidate for further exploration in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of NNMT
A study conducted by researchers aimed at evaluating the inhibitory effects of various isonicotinic acid derivatives on NNMT found that this compound significantly reduced enzyme activity compared to controls. This inhibition was linked to alterations in metabolic pathways involving nicotinamide, suggesting therapeutic potential in conditions where NNMT is implicated.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, warranting further exploration into their mechanisms and efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for 3-((tert-Butoxycarbonyl)amino)isonicotinic acid?
- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group on isonicotinic acid. A common approach involves coupling tert-butoxycarbonyl anhydride (Boc₂O) with the amine precursor under basic conditions (e.g., using NaHCO₃ or DMAP in THF). Reaction temperature (0–25°C) and anhydrous conditions are critical to prevent premature deprotection. For analogous Boc-protected compounds, coupling reactions are monitored by TLC, and intermediates are purified via column chromatography .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR) and the carboxylic acid proton (broad peak at ~12–13 ppm). The pyridine ring protons appear as distinct aromatic signals .
- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight and fragmentation patterns .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : The compound’s poor solubility in non-polar solvents necessitates recrystallization from ethyl acetate/hexane mixtures or aqueous ethanol. For column chromatography, use polar stationary phases (e.g., silica gel) and elute with gradients of ethyl acetate in hexane (5–30%) with 0.1% acetic acid to suppress aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., splitting patterns due to rotational isomerism of the Boc group) require 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare data with structurally analogous compounds, such as Boc-protected cyclohexanecarboxylic acid (δ 1.43 ppm for tert-butyl in ¹H NMR) . Contaminants from incomplete purification are ruled out via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. What strategies ensure the stability of this compound under varying conditions?
- Methodological Answer :
- Acidic Conditions : Avoid prolonged exposure to TFA or HCl, which cleave the Boc group. Use mild acids (e.g., acetic acid) for protonation of the pyridine ring.
- Thermal Stability : Store at –20°C under inert gas (N₂/Ar). Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>150°C for Boc derivatives) .
- Hydrolytic Stability : Lyophilize the compound to minimize moisture-induced degradation .
Q. How can this compound be integrated into larger molecular architectures for bioactivity studies?
- Methodological Answer : The carboxylic acid moiety enables conjugation to amines via EDC/HOBt coupling, forming amides for peptide-like inhibitors. For example, Boc-protected analogs are used in kinase inhibitors (e.g., Pimasertib derivatives), where the pyridine ring enhances binding affinity . Computational docking (AutoDock Vina) predicts interactions with target proteins, guiding functionalization at the 4-position .
Q. What are the implications of conflicting bioactivity data in structural analogs, and how can they guide research on this compound?
- Methodological Answer : For Boc-protected compounds, bioactivity discrepancies (e.g., in GABA uptake inhibition) often arise from stereochemical variations. Resolve enantiomers via chiral HPLC (Chiralpak IA column) and test isolated isomers in vitro. Compare results with cis-3-aminocyclohexanecarboxylic acid derivatives, which show neuroactive properties .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXUPXUHQHTUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611363 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-65-8 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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